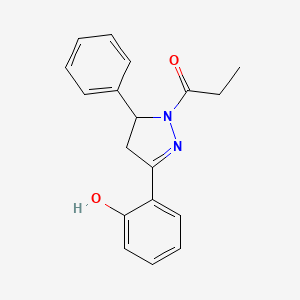

N-benzhydryl-4-(pyridin-2-yloxy)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzhydryl-4-(pyridin-2-yloxy)piperidine-1-carboxamide, also known as BZP, is a chemical compound that belongs to the piperazine family. It is a synthetic compound that has been used in scientific research for its potential pharmacological effects. BZP has been studied for its potential use as a therapeutic agent for various neurological and psychiatric disorders.

Aplicaciones Científicas De Investigación

Synthesis and Evaluation of Heterocyclic Carboxamides as Potential Antipsychotic Agents

A study explored heterocyclic analogues of 1192U90, including pyridine- and thiophene-carboxamides, as potential antipsychotic agents. These compounds were evaluated for their binding affinity to dopamine D2 and serotonin 5-HT2 receptors, demonstrating potent in vivo activities comparable to known antipsychotics, suggesting the utility of such structures in developing new treatments for psychiatric disorders (Norman et al., 1996).

Inhibitors of Farnesyl Protein Transferase

Research into novel 4-amido, 4-carbamoyl, and 4-carboxamido derivatives of piperazine-based compounds revealed significant findings on FPT inhibitors. These compounds exhibited potent FPT inhibition and demonstrated excellent oral bioavailability and antitumor efficacy, underlining the significance of piperidine derivatives in cancer therapy research (Mallams et al., 1998).

Design and Synthesis of Novel Mycobacterium tuberculosis GyrB Inhibitors

A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis. One compound, in particular, showed promising activity, indicating the potential of piperidine derivatives as antituberculosis agents (Jeankumar et al., 2013).

Kinetics and Products of TiO2 Photocatalytic Degradation of Pyridine

A study on the photocatalytic degradation of pyridine by TiO2 highlighted the rapid elimination of this noxious chemical, which shares structural similarities with the compound of interest. This research could inform environmental remediation strategies involving similar heterocyclic compounds (Maillard-Dupuy et al., 1994).

Molecular Interaction with CB1 Cannabinoid Receptor

Investigation into the interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provided insights into the steric and electrostatic considerations necessary for binding, offering a foundation for the design of receptor-specific drugs (Shim et al., 2002).

Propiedades

IUPAC Name |

N-benzhydryl-4-pyridin-2-yloxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O2/c28-24(27-17-14-21(15-18-27)29-22-13-7-8-16-25-22)26-23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-13,16,21,23H,14-15,17-18H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYVXMYUYRCURX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC=N2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzhydryl-4-(pyridin-2-yloxy)piperidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-Chloro-3-(trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2715510.png)

![4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid](/img/structure/B2715511.png)

![4-Acetyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2715516.png)

![N-(3-chloro-4-fluorophenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2715523.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2715525.png)

![6-(2-Chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B2715527.png)